molecular formula C17H16N4O2S B2487086 N-[(4-METHYLPHENYL)METHYL]-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE CAS No. 899988-97-7

N-[(4-METHYLPHENYL)METHYL]-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE

Numéro de catalogue: B2487086
Numéro CAS: 899988-97-7
Poids moléculaire: 340.4
Clé InChI: HHWMKHVBVKCTTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(4-Methylphenyl)methyl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. Research indicates that this compound exerts its effects by targeting the SIRT2 catalytic domain, leading to hyperacetylation of tubulin and other cytoplasmic substrates . This mechanism is of significant interest in oncology, as SIRT2 inhibition has been shown to disrupt cell cycle progression, induce apoptotic cell death, and suppress the proliferation of various cancer cell lines , including those resistant to conventional chemotherapeutics. Beyond oncology, this inhibitor serves as a valuable chemical probe for investigating the role of SIRT2 in neurological disorders. Studies suggest that modulating SIRT2 activity can influence α-synuclein aggregation and mitochondrial function, presenting a potential therapeutic strategy for conditions like Parkinson's disease . Its research utility is further highlighted by its application in deciphering SIRT2's complex functions in metabolism, aging, and other cellular processes dependent on protein deacetylation.

Propriétés

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-12-2-4-13(5-3-12)10-19-15(22)11-24-17-21-20-16(23-17)14-6-8-18-9-7-14/h2-9H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWMKHVBVKCTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The synthesis begins with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is then introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the oxadiazole intermediate.

    Attachment of the Sulfanylacetamide Group: The final step involves the introduction of the sulfanylacetamide group. This can be accomplished through the reaction of the oxadiazole-pyridine intermediate with a suitable thiol and acetamide derivative under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Analyse Des Réactions Chimiques

N-[(4-METHYLPHENYL)METHYL]-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyridine ring, resulting in the formation of reduced derivatives.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions.

Applications De Recherche Scientifique

N-[(4-METHYLPHENYL)METHYL]-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound’s ability to form stable complexes with metals and other substrates makes it useful in the development of new materials with specific electronic, optical, or catalytic properties.

    Biological Research: The compound has been used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and advanced materials.

Mécanisme D'action

The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE depends on its specific application. In medicinal chemistry, the compound may exert its effects through the inhibition of specific enzymes or receptors. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting an antimicrobial or anticancer effect. The compound’s interaction with biological targets often involves hydrogen bonding, hydrophobic interactions, and π-π stacking interactions.

Comparaison Avec Des Composés Similaires

Key Observations :

  • The pyridin-4-yl group in the target compound distinguishes it from analogs with phenyl, indole, or benzofuran substituents. This substitution may enhance π-π stacking interactions in biological targets .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Reference ID
Target Compound C₁₉H₁₈N₄O₂S 366.44 Not Reported Moderate (based on pyridine) Estimated
8g (N-(4-Methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide) C₂₁H₂₀N₄O₂S 378.47 142 Low (indole hydrophobicity)
2a (Benzofuran-oxadiazole derivative) C₁₉H₁₄ClN₃O₂S 391.86 Not Reported Moderate (chlorophenyl)
6f (5-(4-Chlorophenyl)-oxadiazole derivative) C₁₆H₁₃ClN₄O₂S 376.82 165-167 Low (chlorophenyl)

Key Observations :

  • The target compound’s pyridin-4-yl group likely improves aqueous solubility compared to purely aromatic substituents (e.g., benzofuran or chlorophenyl) .
  • Higher molecular weight analogs (e.g., 8g at 378 g/mol) exhibit lower solubility due to bulky substituents like indole .

Key Observations :

  • The indole-containing derivative 8g shows moderate antimicrobial activity, while benzofuran derivative 2a exhibits higher potency, likely due to enhanced membrane penetration .
  • Chlorophenyl derivative 6f demonstrates strong enzyme inhibition (BChE IC₅₀ = 14 µM), suggesting the 4-chlorophenyl group enhances target binding .
  • Triazole-pyridine hybrids (KA3) show superior antioxidant and anti-inflammatory activities, attributed to electron-withdrawing substituents .

Activité Biologique

N-[(4-Methylphenyl)methyl]-2-{[5-(pyridin-4-YL)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • 4-methylbenzyl group
  • Pyridinyl group
  • Oxadiazole ring

These structural elements contribute to its unique chemical properties and biological activities. The presence of the oxadiazole moiety is particularly notable as it has been associated with various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that derivatives of the oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-oxadiazole scaffold can inhibit the growth of various bacterial strains, including resistant strains such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AS. aureus2 µM
Compound BE. faecalis4 µM
N-[(4-Methylphenyl)methyl]-2-{[5-(pyridin-4-YL)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamideM. tuberculosis8 µM

These findings suggest that the compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Anticancer Activity

N-[(4-Methylphenyl)methyl]-2-{[5-(pyridin-4-YL)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide has also shown promise in anticancer research. Structural analogs have been tested for their ability to induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific enzymes crucial for cell proliferation.

Case Study: Anticancer Activity Assessment

In a study assessing the anticancer potential of oxadiazole derivatives, it was found that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. The study highlighted that compounds with a pyridinyl substitution demonstrated enhanced cytotoxicity compared to their unsubstituted counterparts .

The biological activity of N-[(4-Methylphenyl)methyl]-2-{[5-(pyridin-4-YL)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide is believed to involve:

  • Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.
  • Receptor Modulation : Binding to specific receptors that regulate cell signaling pathways.
  • Molecular Docking Studies : Computational studies indicate potential binding affinity to target proteins involved in disease processes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-[(4-methylphenyl)methyl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the oxadiazole core. Key steps include:

  • Condensation of hydrazide derivatives with carbon disulfide to form the 1,3,4-oxadiazole ring .
  • Thiolation of the oxadiazole intermediate, followed by alkylation with 2-chloroacetamide derivatives under reflux conditions using acetone as a solvent and K₂CO₃ as a base to promote nucleophilic substitution .
  • Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm connectivity of the methylphenyl, pyridinyl, and sulfanyl-acetamide groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Employ SHELX software for structure refinement if single crystals are obtained. Optimize crystallization using slow evaporation in dichloromethane/methanol mixtures .

Q. How should researchers design preliminary biological activity screenings for this compound?

  • Methodological Answer :

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays at concentrations ranging from 1–100 μM. Include positive controls (e.g., doxorubicin) .
  • Antimicrobial screening : Use agar dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values reported .
  • Enzyme inhibition : Evaluate acetylcholinesterase (AChE) or kinase inhibition via spectrophotometric assays, comparing IC₅₀ values to reference inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Functional group variation : Synthesize analogs with substituents on the pyridinyl (e.g., electron-withdrawing groups at C3) or methylphenyl rings (e.g., halogenation) to assess impacts on cytotoxicity .
  • Bioisosteric replacement : Replace the 1,3,4-oxadiazole with 1,2,4-triazole or thiadiazole rings to evaluate stability and target affinity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with biological targets like DNA topoisomerase II or bacterial efflux pumps .

Q. What computational strategies are recommended to predict binding modes and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., with COX-2 or EGFR kinases) .
  • ADMET prediction : Use SwissADME or pkCSM to estimate permeability (e.g., Caco-2 cells), metabolic stability (CYP450 isoforms), and toxicity (AMES test profiles) .
  • QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with bioactivity .

Q. How should researchers address contradictory bioactivity data across different experimental models?

  • Methodological Answer :

  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–50 μM) and multiple cell lines to rule out model-specific effects .
  • Orthogonal assays : Confirm antimicrobial activity via both broth microdilution and time-kill curves to distinguish static vs. bactericidal effects .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to evaluate significance. Use Bayesian meta-analysis if pooling data from disparate studies .

Methodological Notes

  • Data Contradiction Analysis : When discrepancies arise, cross-validate results using independent techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters) .
  • Experimental Replication : Ensure at least three biological replicates per condition, with technical triplicates to minimize variability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.